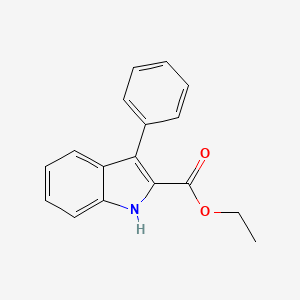

ethyl 3-phenyl-1H-indole-2-carboxylate

Description

Historical and Contemporary Significance of Indole (B1671886) Derivatives in Chemical Research

The journey of indole chemistry began in the 19th century with the isolation of indole from coal tar and indigo (B80030) dye. The elucidation of its structure opened the floodgates to a new era of organic synthesis and drug discovery. Early research focused on understanding the fundamental reactivity of the indole ring, paving the way for the synthesis of a plethora of derivatives.

In the contemporary scientific landscape, indole derivatives continue to be a focal point of intensive research. Their diverse biological activities have led to their development as therapeutic agents for a wide range of diseases, including cancer, inflammation, and central nervous system disorders. The ability of the indole scaffold to interact with various biological targets has cemented its status as a critical pharmacophore in modern drug design.

Positioning of Ethyl 3-Phenyl-1H-Indole-2-Carboxylate within the Indole Chemical Space

This compound occupies a distinct position within the vast family of indole derivatives. The presence of a phenyl group at the C3 position and an ethyl carboxylate group at the C2 position imparts specific chemical properties and reactivity to the molecule. The C3-phenyl substituent introduces steric bulk and can participate in pi-stacking interactions, influencing how the molecule binds to biological targets. The ethyl carboxylate at C2, an electron-withdrawing group, modulates the electron density of the indole ring, affecting its reactivity in further chemical transformations.

This particular substitution pattern makes this compound a valuable building block in organic synthesis. The ester functionality can be readily hydrolyzed to the corresponding carboxylic acid or converted to amides and other derivatives, providing a handle for further molecular elaboration. Classic indole syntheses, such as the Fischer indole synthesis and the Japp-Klingemann reaction, are often employed for the construction of this and related indole-2-carboxylate (B1230498) frameworks. wikipedia.orgwikipedia.org

The Fischer indole synthesis , discovered in 1883, is a versatile method that involves the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions to form the indole ring. wikipedia.org For the synthesis of this compound, ethyl benzoylacetate would be a suitable ketone starting material to react with phenylhydrazine.

The Japp-Klingemann reaction provides an alternative route, starting from a β-keto-ester and an aryl diazonium salt to form a hydrazone, which can then be cyclized under acidic conditions via a Fischer-type mechanism to yield the indole-2-carboxylate. wikipedia.org

Overview of Current Academic Research Trajectories and Potential Applications of Indole-2-Carboxylates

Current research on indole-2-carboxylates, including derivatives of this compound, is largely concentrated in the field of medicinal chemistry. Scientists are actively exploring the potential of these compounds as therapeutic agents for various diseases.

Recent studies have highlighted the promise of 3-phenyl-indole-2-carboxamide derivatives, which can be synthesized from the corresponding ethyl ester, as potent antiproliferative agents. These compounds have shown efficacy against various cancer cell lines, suggesting their potential as novel anticancer drugs. The mechanism of action often involves the induction of apoptosis and cell cycle arrest in cancer cells.

Furthermore, the indole-2-carboxylate scaffold is being investigated for its potential in targeting other biological pathways. Research into derivatives has revealed activities such as anti-inflammatory, antimicrobial, and antiviral properties. The ability to readily modify the core structure of this compound allows for the systematic exploration of structure-activity relationships, a crucial aspect of drug discovery.

The following table summarizes some of the key research areas and potential applications of indole-2-carboxylate derivatives:

| Research Area | Potential Application | Key Structural Features |

| Oncology | Anticancer agents | 3-Aryl substitution, N-alkylation, Amide formation at C2 |

| Inflammation | Anti-inflammatory drugs | Modifications of the phenyl ring, Introduction of heterocyclic moieties |

| Infectious Diseases | Antibacterial and antiviral agents | Halogenation of the indole ring, Diverse substitutions at C3 |

| Neuroscience | CNS-active agents | Lipophilic modifications to enhance blood-brain barrier penetration |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

ethyl 3-phenyl-1H-indole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO2/c1-2-20-17(19)16-15(12-8-4-3-5-9-12)13-10-6-7-11-14(13)18-16/h3-11,18H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPDIBWCNNQFQEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=CC=CC=C2N1)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50377077 | |

| Record name | ethyl 3-phenyl-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50377077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37129-23-0 | |

| Record name | ethyl 3-phenyl-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50377077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Chemical Transformations

Strategic Approaches for Constructing the Indole (B1671886) Core of Ethyl 3-Phenyl-1H-Indole-2-Carboxylate

The formation of the indole nucleus is the foundational step in the synthesis of this compound. Several classical and modern cyclization strategies are employed to achieve this, with the Fischer indole synthesis being a prominent and versatile method.

Exploration of Fischer Indole Synthesis and Analogous Cyclization Protocols

The Fischer indole synthesis is a robust and widely used method for constructing indole rings. byjus.comwikipedia.org Developed in 1883, this reaction involves the acid-catalyzed thermal cyclization of an arylhydrazone, which is typically formed from the condensation of an arylhydrazine with an aldehyde or a ketone. byjus.comwikipedia.org For the synthesis of indole-2-carboxylates, a common precursor is the phenylhydrazone of an α-keto ester, such as ethyl pyruvate (B1213749). orgsyn.orgnih.gov The reaction mechanism proceeds through protonation and isomerization to an enamine tautomer, followed by an irreversible rsc.orgrsc.org-sigmatropic rearrangement that breaks the N-N bond. The resulting diimine intermediate then undergoes cyclization and elimination of ammonia (B1221849) to form the aromatic indole ring. byjus.comwikipedia.org

A variety of acid catalysts can be employed to facilitate the cyclization, including both Brønsted acids like hydrochloric acid (HCl), sulfuric acid (H₂SO₄), and polyphosphoric acid (PPA), and Lewis acids such as zinc chloride (ZnCl₂) and boron trifluoride (BF₃). wikipedia.orgorgsyn.org

| Catalyst Type | Examples | Reference |

| Brønsted Acids | HCl, H₂SO₄, Polyphosphoric Acid (PPA), p-Toluenesulfonic Acid | wikipedia.org |

| Lewis Acids | ZnCl₂, Boron Trifluoride (BF₃), Aluminum Chloride (AlCl₃) | wikipedia.org |

Modern variations of the Fischer synthesis have been developed to improve scope and conditions. The Buchwald modification, for instance, utilizes a palladium-catalyzed cross-coupling of aryl bromides with hydrazones to form the necessary N-arylhydrazone intermediate in situ. wikipedia.org

Analogous cyclization protocols provide alternative routes to the indole-2-carboxylate (B1230498) core. The Reissert synthesis involves the condensation of o-nitrotoluene with diethyl oxalate (B1200264) in the presence of a base like sodium ethoxide. chempedia.info This reaction forms ethyl o-nitrophenylpyruvate, which can then be reductively cyclized using agents like zinc in acetic acid, ferrous sulfate, or catalytic hydrogenation to yield the indole-2-carboxylate ester. orgsyn.orgchempedia.info Another valuable method is the condensation of 2-halo aryl aldehydes or ketones with ethyl isocyanoacetate, often catalyzed by copper salts in the presence of an ionic liquid under microwave irradiation, which can produce indole-2-carboxylates in high yields. researchgate.net

Preparation and Functionalization of Precursors to Indole-2-Carboxylates

The success of these cyclization strategies hinges on the availability and purity of the starting materials. For the Fischer indole synthesis, the key precursor is the arylhydrazone. byjus.com This is typically prepared by a straightforward condensation reaction between an arylhydrazine and a suitable carbonyl compound. byjus.com To obtain the this compound scaffold, the carbonyl component would need to be ethyl benzoylacetate or a similar β-keto ester bearing the C3-phenyl substituent.

For the Reissert synthesis, the precursor ethyl o-nitrophenylpyruvate is generated from o-nitrotoluene and diethyl oxalate. orgsyn.orgchempedia.info This method provides a reliable pathway to the foundational structure, which can be further modified.

Functionalization can also be performed on the pre-formed indole-2-carboxylate ring system. The ester group at the C2 position makes the C3 position susceptible to electrophilic substitution, providing a direct route for introducing substituents after the core has been constructed. orgsyn.org Furthermore, arenesulfonyl indoles have emerged as versatile precursors for diversification at the C3 position, reacting with various nucleophiles under basic conditions. rsc.org

Synthetic Routes for the Introduction and Modification of the Phenyl Substituent at the C3 Position

The phenyl group at the C3 position is a defining feature of the target molecule. Its introduction can be accomplished either during the initial ring formation or by functionalization of an existing indole nucleus.

Established Methodologies for C3-Phenylation

Direct C3-phenylation can be achieved by selecting the appropriate precursors in a cyclization reaction. For example, using a phenyl-substituted α-keto ester in the Fischer indole synthesis directly installs the phenyl group at the C3 position.

Alternatively, the C3 position of a pre-formed indole-2-carboxylate can be functionalized. As the most nucleophilic site on the indole ring, C3 is the primary target for electrophilic substitution. chemrxiv.org While classical Friedel-Crafts reactions are common for acylation, C3-arylation often requires more modern techniques. rsc.org Palladium-catalyzed C-H activation and arylation reactions have become a powerful tool for this purpose. nih.gov Another strategy involves the reaction of arenesulfonyl indoles with phenyl boronic acids, which can introduce the phenyl group at the C3 position. researchgate.net

| Method | Description | Key Reagents | Reference |

| Fischer Synthesis | Cyclization using a phenyl-substituted keto-ester. | Phenyl-substituted α-keto ester, Arylhydrazine, Acid catalyst | byjus.com |

| Pd-Catalyzed C-H Arylation | Direct arylation of the indole C3-H bond. | Pd(II) catalyst, Aryl iodide | nih.gov |

| Boronic Acid Coupling | Reaction of an activated indole with a boronic acid. | Arenesulfonyl indole, Phenyl boronic acid | researchgate.net |

Derivatization Strategies for the Phenyl Moiety

Once the this compound scaffold is assembled, the phenyl substituent at the C3 position can be further modified. This allows for the synthesis of a diverse library of analogues. Standard electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts acylation, can be performed on the C3-phenyl ring. However, reaction conditions must be carefully chosen to avoid undesired reactions on the electron-rich indole nucleus.

A more common and controlled strategy is to incorporate a pre-functionalized phenyl group from the start of the synthesis. For instance, using a substituted phenylhydrazine (B124118) in the Fischer indole synthesis can introduce moieties like a methoxy (B1213986) group onto the benzene (B151609) ring that will ultimately become part of the indole structure. Similarly, a substituted ethyl benzoylacetate can be used to build a derivatized C3-phenyl group directly into the final product.

Esterification and Interconversion of the C2 Carboxylate Functionality

The ethyl ester at the C2 position is a key functional group that can be introduced directly or formed from its corresponding carboxylic acid. This group can also be converted into other functionalities, enhancing the synthetic utility of the molecule.

The most direct method for obtaining the C2-ethyl ester is to use starting materials that already contain this group, such as ethyl pyruvate in a Fischer synthesis or diethyl oxalate in a Reissert reaction. orgsyn.orgchempedia.info

If a synthesis yields 1H-indole-2-carboxylic acid, it can be readily converted to the ethyl ester through Fischer-Speier esterification. This typically involves refluxing the carboxylic acid in ethanol (B145695) with a catalytic amount of a strong acid like sulfuric acid (H₂SO₄) or by using gaseous hydrochloric acid (HCl). orgsyn.orgclockss.orgnih.gov

The C2-carboxylate functionality is also a versatile handle for further chemical transformations.

Hydrolysis : The ethyl ester can be hydrolyzed back to the parent carboxylic acid, usually under basic conditions with reagents like aqueous potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH). orgsyn.orgmdpi.com

Transesterification : Reacting the ethyl ester with a different alcohol in the presence of a suitable catalyst can lead to a new ester. For example, treatment with sodium methoxide (B1231860) (NaOMe) in methanol (B129727) can convert the ethyl ester into a methyl ester. mdpi.com

Amidation : The ester can be converted into an amide. A common route is through hydrazinolysis, where the ester reacts with hydrazine (B178648) to form an indol-2-carbohydrazide intermediate. This intermediate can then be reacted with various electrophiles. mdpi.comresearchgate.net

| Transformation | Reagents/Conditions | Product | Reference |

| Esterification | Ethanol, cat. H₂SO₄ or HCl | Ethyl Ester | orgsyn.orgnih.gov |

| Hydrolysis | aq. KOH or NaOH | Carboxylic Acid | orgsyn.orgmdpi.com |

| Transesterification | NaOMe, Methanol | Methyl Ester | mdpi.com |

| Hydrazinolysis | Hydrazine | Carbohydrazide | mdpi.comresearchgate.net |

Synthesis of Diverse Analogues and Derivatives of this compound

The structural modification of this compound is a key strategy for exploring its chemical space and developing new compounds. The following subsections describe common and advanced methods for derivatization at its key functional sites.

N1-Alkylation and Related Substitutions on the Indole Nitrogen

The alkylation of the nitrogen atom of the indole ring is a fundamental transformation that can be achieved under various conditions. The generation of the indole anion is typically required, which can be accomplished using strong bases. mdpi.com However, for substrates like ethyl 1H-indole-2-carboxylate, careful selection of the base is crucial to prevent the hydrolysis of the ester group. mdpi.com

A successful method involves the use of aqueous potassium hydroxide in acetone (B3395972). This approach has been used to synthesize a range of N-alkylated derivatives. For instance, the reaction of ethyl indol-2-carboxylate with allyl bromide or benzyl (B1604629) bromide in the presence of aqueous KOH in acetone yields the corresponding N-allyl and N-benzyl derivatives in excellent yields. researchgate.net The reaction time can influence the product distribution, with longer reaction times potentially leading to hydrolysis of the ester. mdpi.com For example, alkylation with amyl bromide required a longer reaction time of eight hours to afford ethyl 1-pentyl-1H-indole-2-carboxylate. mdpi.com

It has been noted that the choice of the base and solvent system is critical. The use of sodium methoxide in methanol can lead to transesterification rather than N-alkylation, while sodium ethoxide has been reported to give low yields of the desired N-alkylated products. mdpi.com

Table 1: Examples of N1-Alkylated Derivatives of Ethyl Indole-2-Carboxylate

| Alkylating Agent | Product | Yield | Reference |

|---|---|---|---|

| Allyl bromide | Ethyl 1-allyl-1H-indole-2-carboxylate | Excellent | researchgate.net |

| Benzyl bromide | Ethyl 1-benzyl-1H-indole-2-carboxylate | Excellent | researchgate.net |

| Amyl bromide | Ethyl 1-pentyl-1H-indole-2-carboxylate | Not specified | mdpi.com |

Modifications and Substitutions on the Indole Ring System (e.g., Halogenation, Methoxy, Nitro, Amino Groups)

The indole ring of this compound is amenable to a variety of electrophilic substitution reactions, allowing for the introduction of diverse functional groups that can significantly modulate the molecule's properties.

Halogenation: Halogenated indole derivatives are important synthetic intermediates. For instance, ethyl 3-bromo-1H-indole-2-carboxylate can be synthesized from 3-bromo-1H-indole-2-carboxylic acid by esterification with anhydrous ethanol and a catalytic amount of concentrated sulfuric acid at 80 °C. nih.gov

Methoxy and Nitro Groups: The introduction of methoxy and nitro groups onto the indole scaffold has been documented. For example, ethyl 5-nitro-1H-indole-2-carboxylate is a known compound. rsc.org Furthermore, the synthesis of derivatives such as ethyl 3-((2-methoxyphenyl)amino)-1H-indole-2-carboxylate and ethyl 3-((3-fluoro-4-methoxyphenyl)amino)-1H-indole-2-carboxylate has been achieved through palladium-catalyzed cross-coupling reactions. nih.gov

Amino Groups: The synthesis of amino-substituted indoles can be accomplished through various routes. One common method involves the reduction of a nitro group. For example, 3-aminoindoles can be prepared via post-functionalization with nitrostyrene (B7858105) followed by reduction. mdpi.com The synthesis of compounds like 5-chloro-2-phenyl-1H-indol-3-amine has been reported. mdpi.com

Table 2: Examples of Ring-Substituted Derivatives

| Reagents and Conditions | Product | Reference |

|---|---|---|

| 3-Bromo-1H-indole-2-carboxylic acid, anhydrous ethanol, conc. H₂SO₄, 80 °C | Ethyl 3-bromo-1H-indole-2-carboxylate | nih.gov |

| Ethyl 5-nitro-1H-indole-2-carboxylate, phosphorus oxychloride, DMF | Ethyl 3-formyl-5-nitro-1H-indole-2-carboxylate | nih.gov |

| 2-Methoxyaniline, palladium(II) acetate (B1210297), cesium carbonate, XPhos | Ethyl 3-((2-methoxyphenyl)amino)-1H-indole-2-carboxylate | nih.gov |

| 2-Chloroaniline, palladium(II) acetate, cesium carbonate, XPhos | Ethyl 3-((2-chlorophenyl)amino)-1H-indole-2-carboxylate | nih.gov |

Transformations of the Ethyl Ester Group (e.g., Hydrazinolysis, Conversion to Carboxylic Acids or Amides)

The ethyl ester group of this compound is a versatile handle for further chemical modifications, enabling its conversion into other important functional groups such as hydrazides, carboxylic acids, and amides.

Hydrazinolysis: The reaction of ethyl indole-2-carboxylate with hydrazine hydrate (B1144303) is a straightforward method to produce the corresponding carbohydrazide. mdpi.comnih.gov For example, treatment of this compound with hydrazine in ethanol at elevated temperatures yields 3-phenyl-1H-indole-2-carbohydrazide. nih.gov These carbohydrazides are valuable intermediates for the synthesis of more complex heterocyclic systems. nih.gov

Conversion to Carboxylic Acids: The hydrolysis of the ethyl ester to the corresponding carboxylic acid is a fundamental transformation, typically achieved under basic conditions. mdpi.com For instance, refluxing ethyl 1-methyl-1H-indole-2-carboxylate in an ethanolic solution of sodium hydroxide followed by acidification yields 1-methyl-1H-indole-2-carboxylic acid. mdpi.com This carboxylic acid can then serve as a precursor for the synthesis of various derivatives, including amides. mdpi.comnih.gov

Conversion to Amides: Indole-2-carboxamides are a class of compounds with significant interest. mdpi.commdpi.comnih.govnih.govarkat-usa.orgmdpi.comnih.gov They are typically synthesized by coupling the corresponding indole-2-carboxylic acid with an appropriate amine using a coupling agent. nih.govmdpi.com Common coupling agents include 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDC·HCl) in the presence of hydroxybenzotriazole (B1436442) (HOBt). nih.govmdpi.com A wide variety of primary and secondary amines can be used in this reaction, leading to a diverse library of indole-2-carboxamides. nih.govarkat-usa.org

Table 3: Transformations of the Ethyl Ester Group

| Transformation | Reagents and Conditions | Product | Reference |

|---|---|---|---|

| Hydrazinolysis | Hydrazine hydrate, ethanol, 80 °C | 3-Phenyl-1H-indole-2-carbohydrazide | nih.gov |

| Hydrolysis | Ethanolic NaOH, reflux, then acid | 1-Methyl-1H-indole-2-carboxylic acid | mdpi.com |

| Amide Formation | Indole-2-carboxylic acid, amine, EDC·HCl, HOBt | Indole-2-carboxamide | nih.govmdpi.com |

Preparation of Complex Analogues (e.g., Thiohydantoin, Carboxyhydrazide, Carboxamides, Pyrroloindolones)

The this compound core can be elaborated into more complex heterocyclic structures, expanding the chemical diversity of the resulting compounds.

Thiohydantoins: 2-Thiohydantoin derivatives can be synthesized by heating a mixture of an α-amino acid and thiourea. nih.gov While not a direct transformation of the title compound, the indole scaffold can be incorporated into thiohydantoin structures. researchgate.net

Carboxyhydrazides and Carboxamides: As detailed in the previous section, carboxyhydrazides are readily prepared via hydrazinolysis of the ethyl ester. mdpi.comnih.govnih.gov These intermediates can be further reacted with various electrophiles to generate a wide range of derivatives. mdpi.comresearchgate.net Similarly, carboxamides are synthesized from the corresponding carboxylic acid, which is obtained by ester hydrolysis. mdpi.comnih.govnih.govarkat-usa.org

Pyrroloindolones: The pyrrolo[1,2-a]indole framework is a privileged heterocyclic system found in numerous natural products. rsc.org Synthetic routes to this scaffold often involve intramolecular cyclization reactions. A notable method involves a TEA-mediated cascade arylation/cyclization reaction between indole acetamides and 3-substituted indoles, which produces indolyl pyrroloindolines in good yields under metal- and photocatalyst-free conditions. rsc.org

Table 4: Synthesis of Complex Analogues

| Analogue Type | Synthetic Precursor/Method | Key Features | Reference(s) |

|---|---|---|---|

| Thiohydantoin | α-Amino acid + thiourea | Formation of a five-membered heterocyclic ring. | nih.gov |

| Carboxyhydrazide | Hydrazinolysis of ethyl ester | Versatile intermediate for further derivatization. | mdpi.comnih.govnih.gov |

| Carboxamide | Amide coupling of carboxylic acid | Diverse library of amides can be synthesized. | mdpi.comnih.govnih.govarkat-usa.org |

| Pyrroloindolone | Cascade arylation/cyclization of indole acetamides | Metal- and photocatalyst-free synthesis. | rsc.org |

Emerging Synthetic Technologies and Process Optimization

The synthesis of indole derivatives, including analogues of this compound, is increasingly benefiting from the adoption of modern synthetic technologies. These approaches aim to improve reaction efficiency, reduce reaction times, and enable automated and high-throughput synthesis.

Application of Continuous Flow Reactors and Automated Synthesis Platforms

Continuous flow chemistry offers several advantages over traditional batch synthesis, including enhanced heat and mass transfer, precise control over reaction parameters, and improved safety. nih.govmdpi.comnih.gov These benefits are particularly valuable for the synthesis of heterocyclic compounds like indoles. mdpi.comnih.gov Flow reactors have been successfully employed in various indole syntheses, such as the Fischer indole synthesis, leading to higher yields and significantly shorter reaction times compared to batch methods. mdpi.com For instance, the Hemetsberger–Knittel synthesis of indole-2-carboxylates in a flow system resulted in comparable yields to microwave-assisted synthesis but with a much-reduced reaction time of approximately one minute. mdpi.com

Automated synthesis platforms, often coupled with miniaturization, are revolutionizing the process of library synthesis and reaction optimization. nih.govrug.nlfao.orgsigmaaldrich.com Acoustic Droplet Ejection (ADE) technology allows for the rapid and precise dispensing of nanoliter volumes of reagents, enabling high-throughput screening of reaction conditions on a nanomole scale. nih.govfao.org This technology has been applied to the synthesis of diverse indole-based scaffolds, including those derived from the interrupted Fischer indole synthesis, allowing for the rapid exploration of a vast chemical space with minimal consumption of resources. nih.govfao.org The scalability of these reactions from the nanomole to the milligram scale has also been demonstrated, highlighting the practical utility of this approach for generating compound libraries for drug discovery and other applications. nih.govfao.org

Principles of Green Chemistry in Indole Synthesis

The synthesis of indole derivatives, a critical scaffold in pharmaceutical chemistry, has traditionally involved methods that are often resource-intensive and generate significant chemical waste. The evolution of green chemistry, guided by a set of twelve principles, has prompted a paradigm shift towards more sustainable and environmentally benign synthetic strategies. researchgate.netnih.govfirp-ula.org These principles advocate for the design of chemical products and processes that minimize the use and generation of hazardous substances. nih.gov In the context of synthesizing indole-containing compounds like this compound, these principles are applied to enhance efficiency, reduce environmental impact, and improve safety.

The core tenets of green chemistry relevant to indole synthesis include the prevention of waste, maximization of atom economy, use of less hazardous chemical syntheses, design of safer chemicals, utilization of safer solvents and auxiliaries, design for energy efficiency, use of renewable feedstocks, reduction of unnecessary derivatization, and the application of catalysis. nih.gov Researchers are increasingly focusing on developing greener protocols that offer advantages such as high yields, shorter reaction times, and the use of inexpensive and environmentally friendly reagents over conventional methods. researchgate.net

Alternative Solvents and Reaction Conditions

A significant focus of green chemistry in indole synthesis is the replacement of traditional volatile organic compounds (VOCs) with greener alternatives. mdpi.com Water, ionic liquids, and bio-based solvents like ethanol are at the forefront of this shift.

Water: As a solvent, water is non-toxic, non-flammable, and readily available. mdpi.com Its use in indole synthesis aligns with green chemistry principles by reducing pollution and operational hazards. mdpi.com

Ionic Liquids (ILs): These salts, which are liquid at low temperatures, are considered green solvents due to their low vapor pressure, thermal stability, and non-flammability. researchgate.netgoogle.com They can also act as catalysts and are often reusable, further enhancing the sustainability of the process. google.com For instance, the synthesis of indole-2-carboxylate derivatives has been achieved with excellent yields using an ionic liquid in conjunction with microwave irradiation. researchgate.net

Ethanol: Derived from renewable resources, ethanol is a biodegradable and less toxic solvent option. A notable green method involves a two-step, one-pot synthesis of indole-2-carboxamides using ethanol as the solvent, which proceeds under mild conditions without a metal catalyst. rsc.orgrsc.org

The following table summarizes the application of various green solvents in indole synthesis:

| Green Solvent/Condition | Synthetic Approach | Key Advantages | Reference |

| Water | Ultrasound-assisted synthesis | Environmentally benign, high efficiency | mdpi.com |

| Ionic Liquids (e.g., [bmim]OH) | Microwave-assisted synthesis | High yields, short reaction times, reusable catalyst/solvent | researchgate.net |

| Ethanol | Multicomponent reaction (Ugi-4CR) | Mild conditions, metal-free, good to quantitative yields | rsc.orgrsc.org |

| Solvent-Free Reactions | Microwave or catalyst-mediated | Reduced waste, lower energy consumption | researchgate.nettandfonline.com |

Energy-Efficient Methodologies

Conventional heating methods are often energy-intensive and can lead to longer reaction times. Green chemistry promotes the use of alternative energy sources to accelerate chemical reactions and improve energy efficiency.

Microwave (MW) Irradiation: MW heating has emerged as a powerful tool in organic synthesis. tandfonline.com It facilitates rapid and uniform heating of the reaction mixture, leading to significantly reduced reaction times, lower energy consumption, and often higher yields compared to conventional heating. researchgate.nettandfonline.com The synthesis of indole-2-carboxylic acid esters has been shown to be highly efficient under controlled microwave irradiation, achieving excellent yields in a short period. researchgate.net

Ultrasonic Radiation: Ultrasound-assisted synthesis is another energy-efficient technique that utilizes acoustic cavitation to promote chemical reactions. This method can lead to high yields under aqueous conditions. mdpi.com

Catalysis and Multicomponent Reactions

Catalysis is a cornerstone of green chemistry, enabling reactions to proceed with higher selectivity and lower energy requirements, while generating less waste.

Nanocatalysts and Green Catalysts: The use of nanocatalysts and other green catalysts (e.g., reusable acidic ionic liquids) is a growing trend. researchgate.netgoogle.comresearchgate.net These catalysts offer high efficiency and can often be recovered and reused, minimizing waste. google.com Palladium-catalyzed reactions have also been refined to operate under milder, more environmentally friendly conditions. beilstein-journals.org

Multicomponent Reactions (MCRs): MCRs are highly convergent processes where three or more reactants combine in a single step to form a product that contains the essential parts of all starting materials. rsc.org This approach is inherently atom-economical and reduces the number of synthetic steps, thereby minimizing waste generation and resource consumption. nih.govrsc.org An innovative MCR-based synthesis for indole-2-carboxamides highlights the potential of this strategy, demonstrating high yields and adherence to several green chemistry principles. rsc.org

The table below provides a comparative overview of different green catalytic approaches for indole synthesis.

| Methodology | Catalyst | Solvent | Energy Source | Key Features | Reference |

| Microwave-assisted | CuX (X = I, Br, Cl) | Ionic Liquid | Microwave (100W) | Rapid, excellent yields (up to 97%) | researchgate.net |

| Multicomponent Reaction | None (acid-induced cyclization) | Ethanol | Room Temp -> 70 °C | Metal-free, high atom economy, scalable | rsc.orgrsc.org |

| Ultrasound-assisted | ZSM-5-([MIM+]BF4−) | Water | Ultrasound | High efficiency (80-94%) | mdpi.com |

| Sustainable Carbonylation | Pd(OAc)2/PPh3 | DMF/MeOH | Conventional (70°C) | Milder conditions, no Lewis base required | beilstein-journals.org |

By embracing these green chemistry principles, the synthesis of this compound and other valuable indole derivatives can be achieved through pathways that are not only efficient and high-yielding but also significantly more sustainable and environmentally responsible. researchgate.nettandfonline.com

Advanced Spectroscopic and Structural Characterization Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

High-resolution NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Proton NMR (¹H NMR) Analysis

Proton NMR (¹H NMR) spectroscopy is used to determine the number and type of hydrogen atoms in a molecule. While ¹H NMR is a standard method for characterizing indole (B1671886) derivatives, a specific, peer-reviewed and published ¹H NMR spectrum or a detailed data table (chemical shifts, multiplicities, coupling constants) for ethyl 3-phenyl-1H-indole-2-carboxylate could not be located in the searched scientific databases. For comparison, related structures such as ethyl 1H-indole-2-carboxylate and ethyl 3-formyl-1H-indole-2-carboxylate have been extensively characterized by ¹H NMR.

Carbon-13 NMR (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information on the carbon skeleton of a molecule. Similar to the ¹H NMR data, a published and verifiable ¹³C NMR spectrum or a complete list of chemical shifts for this compound is not available in the reviewed literature. Data for analogous compounds, such as ethyl 5-methoxy-3-phenyl-1H-indole-2-carboxylate, are available and demonstrate the expected chemical shift regions for the indole and substituent carbons.

Two-Dimensional NMR Correlational Spectroscopy (e.g., NOESY)

Two-dimensional (2D) NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), are critical for determining the through-space proximity of protons, which helps to define the stereochemistry and conformation of a molecule. While NOESY has been employed to confirm the configuration of complex derivatives synthesized from related indole precursors, no specific NOESY data or analysis for this compound has been reported in the available literature.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is the definitive method for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. The molecular formula for this compound is C₁₇H₁₅NO₂. This corresponds to a monoisotopic mass of 265.1103 Da. While HRMS data is commonly reported for this class of compounds to confirm successful synthesis, a specific literature source detailing the experimental ESI-HRMS data (i.e., calculated vs. found m/z values) for this compound could not be identified.

Single-Crystal X-ray Diffraction for Definitive Solid-State Structure Elucidation

Single-crystal X-ray diffraction provides unambiguous proof of a molecule's three-dimensional structure in the solid state, including bond lengths, bond angles, and intermolecular interactions. Despite the availability of crystal structures for many related indole derivatives, such as ethyl 1H-indole-2-carboxylate, a published crystal structure or associated crystallographic data (e.g., CCDC number, unit cell parameters) for this compound was not found in the course of this literature search. The definitive solid-state conformation of this specific molecule remains unconfirmed in the public domain.

Vibrational Spectroscopy (Infrared Spectroscopy) for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to exhibit a series of characteristic absorption bands that correspond to the vibrations of its constituent bonds.

The key functional groups and their anticipated IR absorption regions are:

N-H Stretching: The indole N-H bond typically shows a stretching vibration in the region of 3300-3500 cm⁻¹. This band is often sharp to moderately broad.

C=O Stretching: The ester carbonyl (C=O) group is a strong absorber and is expected to show a prominent band in the range of 1690-1730 cm⁻¹. The exact position can be influenced by conjugation with the indole ring. For comparison, the parent compound, ethyl 1H-indole-2-carboxylate, shows a C=O stretch. nih.gov

C-O Stretching: The ester C-O bond will exhibit stretching vibrations in the 1000-1300 cm⁻¹ region. libretexts.org

Aromatic C-H Stretching: The C-H bonds of the phenyl and indole aromatic rings will show stretching vibrations above 3000 cm⁻¹. libretexts.org

Aromatic C=C Stretching: The in-ring carbon-carbon double bond stretching of the aromatic systems will appear as a series of bands in the 1450-1600 cm⁻¹ region.

C-N Stretching: The stretching vibration of the C-N bond within the indole ring is expected in the 1200-1350 cm⁻¹ range for aromatic amines. msu.edu

Out-of-Plane C-H Bending: The substitution pattern on the aromatic rings can be inferred from the out-of-plane (oop) C-H bending vibrations in the 675-900 cm⁻¹ region. libretexts.org

Analysis of the IR spectrum allows for the confirmation of the presence of the key ester and indole functionalities, as well as the aromatic nature of the compound.

Table 1: Expected Infrared Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| Indole N-H | Stretch | 3300-3500 |

| Ester C=O | Stretch | 1690-1730 |

| Aromatic C-H | Stretch | >3000 |

| Aromatic C=C | Stretch | 1450-1600 |

| Ester C-O | Stretch | 1000-1300 |

| Indole C-N | Stretch | 1200-1350 |

| Aromatic C-H | Out-of-Plane Bend | 675-900 |

Chromatographic Methods for Reaction Monitoring and Purity Assessment

Chromatographic techniques are fundamental for monitoring the progress of the synthesis of this compound and for determining the purity of the final product.

Thin-Layer Chromatography (TLC):

TLC is a rapid and convenient method used to qualitatively monitor the progress of a chemical reaction. nih.gov In the synthesis of this compound, a small aliquot of the reaction mixture is spotted onto a TLC plate (typically silica (B1680970) gel). The plate is then developed in an appropriate solvent system (eluent), often a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate (B1210297).

By comparing the Rf (retention factor) value of the product spot with those of the starting materials, the progress of the reaction can be followed. The disappearance of starting material spots and the appearance of a new product spot indicate the conversion. For instance, in the synthesis of related indole derivatives, TLC with a mobile phase of ethyl acetate and n-hexane has been effectively used to monitor reaction completion. nih.gov The spots can be visualized under UV light or by using a staining agent like iodine.

High-Performance Liquid Chromatography (HPLC):

HPLC is a more sophisticated chromatographic technique that provides quantitative information about the purity of a compound. It is also used for reaction monitoring, offering higher resolution and sensitivity than TLC.

For the purity assessment of this compound, a solution of the compound is injected into an HPLC system equipped with a suitable column (e.g., a reverse-phase C18 column) and a detector (e.g., a UV detector set to a wavelength where the compound absorbs strongly, such as 280 nm). rsc.org The mobile phase, typically a mixture of solvents like methanol (B129727) and water, is pumped through the column. rsc.org

The retention time (RT), the time it takes for the compound to travel through the column, is a characteristic property under a specific set of conditions. rsc.org The purity of the sample is determined by the percentage of the total peak area that corresponds to the main product peak. A high purity sample will show a single, sharp peak with a specific retention time. For example, purity analysis of various indole-2-carboxylate (B1230498) derivatives has been successfully performed using HPLC, confirming purities greater than 95%. rsc.org

Table 2: Chromatographic Methods for this compound

| Technique | Application | Key Parameters |

| TLC | Reaction Monitoring | Rf value, Solvent System |

| HPLC | Purity Assessment, Reaction Monitoring | Retention Time (RT), Peak Area, Mobile Phase, Column Type |

Pharmacological and Biological Activity Investigations

Antimicrobial and Antifungal Activity Profiles4.2.1. Antibacterial Spectrum against Gram-Positive and Gram-Negative Strains 4.2.2. Antifungal Efficacy against Pathogenic Fungi

Antituberculosis Activity

The indole-2-carboxamide scaffold, a close structural relative of ethyl 3-phenyl-1H-indole-2-carboxylate, has been identified as a promising framework for the development of novel antitubercular agents. nih.gov Research has demonstrated that these compounds can exhibit potent activity against Mycobacterium tuberculosis, including drug-sensitive, multidrug-resistant (MDR), and extensively drug-resistant (XDR) strains. johnshopkins.edu The mechanism of action for many of these indole-2-carboxamides is the inhibition of MmpL3, an essential transporter protein involved in the translocation of mycolic acids, which are crucial components of the mycobacterial cell envelope. nih.govjohnshopkins.edu

While direct studies on this compound are not extensively detailed in the provided search results, the structure-activity relationship (SAR) studies of the broader indole-2-carboxamide class provide valuable insights. For instance, modifications at various positions on the indole (B1671886) ring have been explored to determine their effect on anti-TB activity. nih.gov One study highlighted that N-phenyl indole-2-carboxamide analogues exhibited good anti-TB activities with MIC values in the low micromolar range. nih.gov Another study identified a 4,6-difluoro-N-((1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)-1H-indole-2-carboxamide derivative with an exceptionally low MIC of 0.012 µM against drug-sensitive M. tuberculosis. johnshopkins.edu

Table 1: Antitubercular Activity of Selected Indole-2-Carboxamide Analogs

| Compound | Target/Strain | Activity (MIC) | Reference |

|---|---|---|---|

| N-phenyl indole-2-carboxamide analogue 1 | M. tuberculosis | 1.7 µM | nih.gov |

| N-phenyl indole-2-carboxamide analogue 2 | M. tuberculosis | 3.8 µM | nih.gov |

| 4,6-difluoro-N-((1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)-1H-indole-2-carboxamide | Drug-sensitive M. tuberculosis | 0.012 µM | johnshopkins.edu |

| Indole-2-carboxamide with cyclooctyl substituent | M. tuberculosis | 0.39 µg/mL | nih.gov |

Antiviral Potentials and Mechanism-of-Action Studies

HIV-1 Integrase Strand Transfer Inhibition

The indole-2-carboxylic acid scaffold has emerged as a promising starting point for the development of novel HIV-1 integrase strand transfer inhibitors (INSTIs). nih.govnih.gov Integrase is a key enzyme in the HIV-1 life cycle, responsible for inserting the viral DNA into the host genome. nih.govnih.gov Research has shown that indole-2-carboxylic acid derivatives can effectively inhibit the strand transfer step of this process. nih.gov The proposed mechanism involves the chelation of two Mg²⁺ ions within the active site of the integrase by the indole core and the C2 carboxyl group. nih.govnih.gov

Structural optimization of an initial indole-2-carboxylic acid hit led to a derivative, compound 20a , which demonstrated a significantly increased inhibitory effect with an IC₅₀ value of 0.13 µM. nih.gov Binding mode analysis suggested that introducing a long branch at the C3 position of the indole core, similar to the phenyl group in this compound, enhances the interaction with a hydrophobic cavity near the integrase active site. nih.gov

Table 2: HIV-1 Integrase Strand Transfer Inhibitory Activity of Indole-2-Carboxylic Acid Derivatives

| Compound | Activity (IC₅₀) | Key Structural Feature | Reference |

|---|---|---|---|

| Indole-2-carboxylic acid derivative 3 | Effective inhibition (specific IC₅₀ not provided) | Core scaffold | nih.gov |

| Derivative 20a | 0.13 µM | Optimized C3 long branch | nih.gov |

| Indole-2-carboxylic acid derivative 17a | 3.11 µM | C6 halogenated benzene (B151609) ring | researchgate.net |

Activity against Hepatitis C Virus (HCV)

Derivatives of indole carboxylates have been investigated for their potential to inhibit the hepatitis C virus (HCV). A study on a series of ethyl 1H-indole-3-carboxylates, structural isomers of the title compound, revealed that most of the synthesized molecules exhibited anti-HCV activities at low concentrations. sigmaaldrich.comnih.gov These compounds were evaluated in Huh-7.5 cells, a human hepatoma cell line. nih.gov

Specifically, compounds 9a(2) and 9b(1) from this indole-3-carboxylate (B1236618) series showed selectivity indices for inhibition of viral entry and replication that were higher than other evaluated compounds, including the lead compound Arbidol. sigmaaldrich.comnih.gov Compound 9a(2) was identified as the most potent in this initial screening. nih.gov Although this research focuses on the indole-3-carboxylate isomer, it suggests that the broader indole carboxylate scaffold is a viable candidate for anti-HCV drug discovery.

Table 3: Anti-HCV Activity of Ethyl 1H-Indole-3-Carboxylate Analogs

| Compound | Selectivity Index (Entry) | Selectivity Index (Replication) | Reference |

|---|---|---|---|

| 9a(2) | >10 | >16.7 | sigmaaldrich.comnih.gov |

| 9b(1) | >6.25 | >16.7 | sigmaaldrich.comnih.gov |

| 9a(3) | >6.25 | Not specified | nih.gov |

| Arbidol (ARB, 6) | 15 | Not specified | sigmaaldrich.comnih.gov |

Broad-Spectrum Antiviral Screening (e.g., Coxsackie B4, Yellow Fever, Human Immunodeficiency Virus-1)

Indole-2-carboxylate (B1230498) derivatives have been synthesized and evaluated for their in vitro broad-spectrum antiviral activities. nih.gov One study reported that some of the synthesized compounds exhibited potent broad-spectrum antiviral activity. nih.gov Notably, compound 8f from this series showed the highest selectivity index (SI) value of 17.1 against Coxsackie B3 virus. nih.gov Another compound, 14f , displayed potent inhibitory activity against influenza A with an IC₅₀ of 7.53 µmol/L and the highest SI value of 12.1 for that virus. nih.gov These findings underscore the potential of the indole-2-carboxylate core structure as a platform for developing agents effective against a range of viruses. nih.govkent.ac.uk

Anti-inflammatory Efficacy

The indole nucleus is a common feature in many compounds with anti-inflammatory properties. Research into new indole derivatives continues to explore this potential. One study involved the synthesis of 2-aryl-3-isoxazolinyl-indole derivatives, which were then evaluated for their anti-inflammatory activity. iosrjournals.org In an in vivo carrageenan-induced paw edema model, a standard test for acute inflammation, some of these compounds showed significant anti-inflammatory effects. iosrjournals.org For instance, compounds with 4-chlorophenyl and 4-trifluoromethylphenyl substitutions on the isoxazoline (B3343090) ring demonstrated good activity. iosrjournals.org

Another investigation focused on pivalate-based Michael products, with one such synthesized compound, MAK01 , being evaluated for its in vitro inhibitory potentials against cyclooxygenase-1 (COX-1), cyclooxygenase-2 (COX-2), and 5-lipoxygenase (5-LOX), all key enzymes in inflammatory pathways. mdpi.com The compound showed IC₅₀ values of 314, 130, and 105 µg/mL for COX-1, COX-2, and 5-LOX, respectively. mdpi.com

Anti-Trypanosoma cruzi Activity

Chagas disease, a neglected tropical disease caused by the protozoan parasite Trypanosoma cruzi, presents a significant global health challenge. nih.gov The current therapeutic options, benznidazole (B1666585) and nifurtimox, are limited by significant drawbacks, necessitating the search for new, effective, and safer drugs. nih.govacs.org In this context, indole-based compounds have emerged as a promising area of research for the development of novel anti-trypanosomal agents.

While direct studies on the anti-Trypanosoma cruzi activity of this compound are not extensively documented in the reviewed literature, research into structurally related indole derivatives provides valuable insights. The indole scaffold is recognized as a key structural feature for interaction with parasitic enzymes, such as sterol 14α-demethylase (CYP51), a crucial enzyme in T. cruzi. nih.gov

A study focused on the optimization of 1H-indole-2-carboxamides, which share a core structure with this compound, identified several compounds with activity against the intracellular amastigote form of T. cruzi. nih.govacs.org These investigations, initiated from a high-content screening campaign, highlighted the potential of the indole core in designing anti-Chagas agents. nih.govacs.org Although the research on these indole-2-carboxamides did not ultimately lead to a clinical candidate due to unfavorable pharmacokinetic properties, it underscored the tractability of the indole scaffold for generating compounds with anti-parasitic activity. nih.gov

Furthermore, research on other heterocyclic compounds has shown that specific substitutions on a core scaffold can significantly influence anti-T. cruzi activity. For instance, in a series of 2-nitropyrrole derivatives, the presence of a meta-electron-withdrawing group on a phenyl substituent was found to be important for activity against T. cruzi. mdpi.com This suggests that the phenyl group at the 3-position of the indole ring in this compound could be a key site for modification to enhance potential anti-trypanosomal effects.

The table below summarizes the anti-Trypanosoma cruzi activity of some representative indole and related heterocyclic compounds.

| Compound/Derivative | Target/Strain | Activity Metric | Result | Reference |

| 1H-Indole-2-carboxamides | T. cruzi intracellular amastigotes | pEC50 | > 5.5 considered a good hit | nih.govacs.org |

| LP10 (N-[4-pyridyl]-formamide) | T. cruzi CYP51 | Kd | 42 nM | nih.gov |

| LP10 (N-[4-pyridyl]-formamide) | T. cruzi | IC50 | < 1 nM | nih.gov |

| 2-Nitropyrrole derivative (Compound 18) | T. cruzi intracellular amastigotes | EC50 | 3.6 ± 1.8 µM | mdpi.com |

Exploration of Other Biological Activities (e.g., Antioxidant, Anticholinesterase, Antimalarial, Aromatase Inhibition)

The indole nucleus is a versatile scaffold that has been explored for a wide range of biological activities beyond its anti-parasitic potential. Investigations into derivatives of 3-phenyl-1H-indole-2-carboxylate and related structures have revealed promising activities in several other therapeutic areas.

Antioxidant Activity: The antioxidant potential of indole derivatives has been a subject of significant research. Studies on novel N–H and N-substituted indole-2- and 3-carboxamide derivatives have demonstrated their capacity to inhibit lipid peroxidation and scavenge superoxide (B77818) anions. scilit.com For certain C-3 substituted indole derivatives, a derivative containing a pyrrolidinedithiocarbamate moiety was identified as a potent radical scavenger and a reducer of Fe³⁺ to Fe²⁺. nih.gov The antioxidant mechanism is suggested to involve hydrogen and electron transfer, with the unsubstituted indole nitrogen atom playing a crucial role in the observed activity. nih.gov Another study on 2-methyl-1-(2-morpholinoethyl)-1H-indole-3-carboxylic acid analogues found that the presence of a dimethoxy group on the aromatic ring contributed to significant antioxidant activity, as measured by the DPPH method.

Anticholinesterase Activity: Acetylcholinesterase (AChE) inhibitors are a cornerstone in the management of Alzheimer's disease. nih.gov The core structure of this compound has been incorporated into various heterocyclic systems to evaluate their anti-AChE potential. While direct data on the specified compound is limited, research on phthalimide-based derivatives has shown that these compounds can act as acetylcholinesterase inhibitors. nih.gov

Antimalarial Activity: The indole scaffold is present in several natural and synthetic compounds with antimalarial properties. nih.gov For instance, the indole-tethered pyrrolizine alkaloid, flinderole B, has demonstrated antimalarial activity. acs.org Research on 4(1H)-quinolone derivatives, which are structurally related to indoles, has shown that hydrophobic electron-donating groups at the meta-position of a 2-phenyl ring are essential for potent antimalarial activity. nih.gov This highlights the importance of the substitution pattern on the phenyl ring for biological activity.

Aromatase Inhibition: Aromatase is a key enzyme in estrogen biosynthesis and a validated target for the treatment of hormone-dependent breast cancer. nih.gov Derivatives of the 3-phenyl-1H-indole-2-carbohydrazide scaffold have been designed and synthesized as dual inhibitors of tubulin and aromatase. nih.gov In one study, a single chloro-substituted derivative was found to be a potent aromatase inhibitor with an IC₅₀ of 1.8 µM. nih.gov Molecular docking studies suggest that these compounds interact with the colchicine (B1669291) site of tubulin and that the pyrrole (B145914) ring may chelate the heme iron of aromatase. nih.gov Another series of 2-aryl indoles was investigated for aromatase inhibition, with a derivative having a nitrile group at the C-3 position showing the most potent activity. nih.gov

The table below provides a summary of these diverse biological activities for various indole derivatives.

| Biological Activity | Compound Class/Derivative | Key Findings | Reference |

| Antioxidant | N–H and N-substituted indole-2- and 3-carboxamides | Showed strong inhibitory effect on superoxide anion and lipid peroxidation. | scilit.com |

| Antioxidant | C-3 substituted indole with pyrrolidinedithiocarbamate | Most active as a radical scavenger and Fe³⁺-Fe²⁺ reducer. | nih.gov |

| Antioxidant | 2-methyl-1-(2-morpholinoethyl)-1H-indole-3-carboxylic acid-3,4-dimethoxyaniline | Good antioxidant activity (IC₅₀ of 57.46µg/ml). | |

| Anticholinesterase | Phthalimide-based derivatives | Demonstrated potential as acetylcholinesterase inhibitors. | nih.gov |

| Antimalarial | 4(1H)-quinolone derivatives | Hydrophobic electron-donating groups at the meta-position of the 2-phenyl ring are crucial for activity. | nih.gov |

| Aromatase Inhibition | Pyrrolyl-3-phenyl-1H-indole-2-carbohydrazide derivative | Potent aromatase inhibitor (IC₅₀ = 1.8 µM). | nih.gov |

| Aromatase Inhibition | 2-Aryl indole with C-3 nitrile group | Most potent in its series with an IC₅₀ of 1.61 μM. | nih.gov |

Structure Activity Relationship Sar and Pharmacophore Mapping

Systematic Analysis of Substituents at the Indole (B1671886) C3 Position on Biological Activity

The substituent at the C3 position of the indole ring is a critical determinant of biological activity and potency for various targets. Its size, lipophilicity, and nature profoundly influence the molecule's interaction with binding sites.

For allosteric modulators of the cannabinoid receptor 1 (CB1), the length of a linear alkyl group at the C3 position is instrumental. nih.govnih.gov Studies revealed that while a variety of linear alkyl groups are tolerated, their length has a profound influence on the allosteric modulation of the orthosteric binding site. nih.govnih.gov For instance, an n-propyl group is considered optimal for modulating orthosteric ligand binding, whereas a longer n-hexyl chain is preferred for enhancing the modulator's own binding affinity to the CB1 receptor. nih.govacs.org The presence of a hydrophobic sub-pocket in proximity to the C3-position has been hypothesized, which appears to accommodate linear alkyl groups more favorably than cyclic structures. nih.gov In some series of CB1 inhibitors, smaller groups like a hydrogen or methyl at C3 were preferred over an ethyl group, highlighting the target- and scaffold-specific nature of SAR. nih.gov

| Compound Series | Target/Activity | C3-Substituent | Observed Activity Trend | Reference |

|---|---|---|---|---|

| Indole-2-carboxamides | CB1 Allosteric Modulation | n-Propyl | Optimal for allosteric modulation of ligand binding | nih.govacs.org |

| Indole-2-carboxamides | CB1 Allosteric Modulation | n-Hexyl | Optimal for modulator's binding affinity (KB) | nih.govacs.org |

| Indole-2-carboxamides | CB1 Inhibition | H, Methyl | Preferred over Ethyl | nih.gov |

| Indole-2-carboxylic acid benzylidene-hydrazides | Apoptosis Induction | Phenyl | 20-fold more potent than Methyl | nih.gov |

| Indole-2-carboxamides | Antiproliferative (EGFR/BRAFV600E) | H > Phenyl | Activity decreases with larger substituents | nih.gov |

Consequences of Ester Group Modifications at the C2 Position on Biological Potency

The ethyl carboxylate group at the C2 position is a common starting point for synthetic modifications, and its transformation into other functional groups, such as amides and hydrazides, has profound effects on biological activity. nih.gov For CB1 receptor allosteric modulators, the conversion of the C2-ester to a C2-carboxamide is considered critical for the allosteric effects on the orthosteric site. nih.gov

Further derivatization of this position has yielded potent bioactive agents. For example, a series of indole-2-carboxylic acid benzylidene-hydrazides were identified as potent inducers of apoptosis. nih.gov The specific nature of the hydrazide moiety was key to this activity, which was later attributed to the inhibition of tubulin polymerization. nih.gov The synthesis of various indole-2-carboxamides often involves the hydrolysis of the parent ethyl ester to the corresponding carboxylic acid, which is then coupled with a desired amine. nih.govnih.gov This modular approach allows for the introduction of diverse chemical functionalities, leading to compounds that can target a range of biological entities from cannabinoid receptors to protein kinases. nih.govnih.govresearchgate.net The amide linkage itself, and the groups attached to it, are pivotal for interactions with the target protein. nih.gov

Impact of N1 Substitutions on Compound Activity and Selectivity

In studies of related indole structures, such as the anti-inflammatory agent Prodolic acid, substitution at the N1 position (e.g., with an n-propyl group) is a defining feature of the active compound. nih.gov For dual inhibitors of the enzymes IDO1 and TDO, the N-H group was found to be an important pharmacophoric fragment, suggesting it may be involved in key interactions with the target enzymes. sci-hub.se While extensive SAR data on N1 substitution for the specific ethyl 3-phenyl-1H-indole-2-carboxylate scaffold is not broadly detailed in the provided context, the general principle in indole pharmacology is that N1-alkylation or N1-arylation can significantly impact potency and selectivity by probing the space within the target's binding pocket or by altering metabolic stability.

Elucidation of Structure-Activity Relationships for Substitutions on the Fused Benzene (B151609) Ring

Modifications on the fused benzene ring (positions C4, C5, C6, and C7) of the indole core significantly affect biological activity. For CB1 allosteric modulators, the presence of an electron-withdrawing group at the C5 position is a crucial structural requirement. nih.govacs.orgmostwiedzy.pl Specifically, a 5-chloro substituent is a common feature in many potent analogs. nih.gov Moving this chloro group from the C5 to the C6 position was shown to drastically reduce binding affinity for the CB1 receptor, indicating a strict positional requirement for this interaction. acs.org While both fluorine and chlorine at C5 are tolerated, their effects can be series-dependent. nih.gov

In the context of antiproliferative agents, the position and nature of halogen substitution also play a complex role. In one study, a 5-chloro derivative showed lower efficacy than a 4-chloro analog, while in another comparison, the 5-chloro was more potent. nih.gov For CysLT1 antagonists, fluorine substituents were generally more potent than chlorine, with substitution at C4 being the least favorable and C7 being the most favorable for methoxy (B1213986) groups. researchgate.net The presence of fluorine atoms in the fused ring has also been noted to strengthen the inhibitory activity of certain indole derivatives. nih.gov These findings collectively demonstrate that the electronic properties and spatial location of substituents on the benzene portion of the indole nucleus are key to tuning the biological profile of these compounds. nih.gov

| Target/Activity | Position | Substituent | SAR Finding | Reference |

|---|---|---|---|---|

| CB1 Allosteric Modulation | C5 | Electron-withdrawing group (e.g., Cl) | Critical for activity | nih.govacs.orgmostwiedzy.pl |

| CB1 Allosteric Modulation | C6 | Cl | Moving substituent from C5 to C6 drastically reduces affinity | acs.org |

| CysLT1 Antagonism | - | Fluorine | More potent than Chlorine | researchgate.net |

| CysLT1 Antagonism | C4 | - | Least favorable position for substitution | researchgate.net |

| CysLT1 Antagonism | C7 | Methoxy | Most favorable position for this substituent | researchgate.net |

Correlation between Specific Structural Features and Receptor Binding Affinity (e.g., CB1 Receptor)

The development of indole-2-carboxamides as allosteric modulators of the CB1 receptor provides a clear case study in SAR. nih.gov A combination of specific structural features is required for high binding affinity (expressed by a low dissociation constant, KB) and cooperativity (α). nih.govmostwiedzy.pl

Key structural requirements for potent CB1 allosteric modulators based on the indole-2-carboxamide scaffold include:

Indole C3-Position : A linear alkyl chain is critical. An n-hexyl group was found to produce one of the most potent compounds in terms of binding affinity, 5-chloro-N-(4-(dimethylamino)phenethyl)-3-hexyl-1H-indole-2-carboxamide, which exhibited a KB of 89.1 nM. nih.govacs.orgmostwiedzy.pl

Indole C5-Position : An electron-withdrawing group, typically chlorine, is necessary for high affinity. nih.govacs.org

C2-Amide Linker : The amide functionality is essential, and the linker between this amide and a terminal phenyl ring must be an ethylene (B1197577) group. Shortening or elongating this linker abolishes the allosteric effects. nih.govacs.org

Terminal Phenyl Ring Substituent : The substitution pattern on this distal phenyl ring also significantly influences binding and cooperativity, with an N,N-dimethylamino group often being preferred over the piperidinyl group found in the prototypical modulator ORG27569. nih.govacs.org

One of the most robust allosteric modulators identified through these SAR studies is 5-chloro-N-(4-(dimethylamino)phenethyl)-3-pentyl-1H-indole-2-carboxamide, which showed a KB of 167.3 nM and a remarkably high binding cooperativity factor (α = 16.55). nih.govnih.gov

Detailed SAR Investigations for Tubulin Inhibition and Antiproliferative Effects

Indole derivatives, including those based on the 3-phenyl-indole-2-carboxylate scaffold, are recognized as a versatile class of tubulin polymerization inhibitors, often acting at the colchicine (B1669291) binding site. bohrium.comnih.govnih.gov The SAR for this activity highlights the importance of specific substitution patterns that mimic other known colchicine-site binders like combretastatin.

A crucial feature for many potent tubulin inhibitors is the presence of a 3,4,5-trimethoxyphenyl ring, which can be positioned at the indole C3. However, studies show that other C3-aryl groups can also confer potent activity. bohrium.com For a series of indole-2-carboxylic acid benzylidene-hydrazides, a C3-phenyl group was critical for activity, and a C5-chloro or C5-methyl group on the indole ring, combined with specific substituents on the benzylidene moiety, led to compounds with potent tubulin polymerization inhibition and EC₅₀ values for caspase activation as low as 0.1 µM. nih.gov

Comparative Analysis of Analogues and Derivatives to Identify Key Pharmacophoric Elements

Analysis across multiple series of indole-2-carboxylate (B1230498) derivatives reveals core pharmacophoric elements essential for different biological activities. A pharmacophore is the specific ensemble of steric and electronic features necessary to ensure optimal molecular interactions with a specific biological target.

For CB1 Allosteric Modulators : The key pharmacophoric elements are an indole ring with a C5 electron-withdrawing substituent, a C3 linear alkyl chain, a C2-carboxamide group, a two-carbon linker, and a terminally substituted phenyl ring. nih.govnih.govacs.org

For Tubulin Inhibitors (Colchicine Site) : The pharmacophore generally includes the indole nucleus, a hydrogen bond-accepting group at C2 (e.g., carbonyl), and an aryl group at C3 that occupies a hydrophobic pocket of tubulin. Substitutions on the fused benzene ring (positions C5, C6, C7) are critical for optimizing interactions and potency. bohrium.comnih.govmdpi.com

For General Enzyme Inhibition/Antiproliferative Activity : The indole-2-carboxamide structure is a versatile template. nih.gov The N-H of the indole, the amide N-H, and the amide carbonyl often serve as key hydrogen bond donor/acceptor sites. The C3 substituent and substitutions on the fused benzene ring and any terminal aryl rings provide opportunities to modulate potency and selectivity by interacting with specific hydrophobic pockets or forming additional interactions within the target's active site. nih.govnih.govnih.gov For example, a pharmacophore model for uPA inhibitors identified one acceptor atom, one positively charged group, and three aromatic rings as key features. ijpsr.com

This comparative analysis demonstrates that while the indole-2-carboxylate scaffold is highly adaptable, specific and distinct patterns of substitution are required to achieve high potency and selectivity for different biological targets. nih.govmdpi.com

Mechanistic Investigations of Biological Action

Identification and Validation of Molecular Targets and Pathways

The indole (B1671886) scaffold is recognized as a "privileged structure" in medicinal chemistry, capable of interacting with a multitude of biological targets. sigmaaldrich.com For derivatives of ethyl 1H-indole-2-carboxylate, research has identified several key molecular targets, suggesting that the specific compound ethyl 3-phenyl-1H-indole-2-carboxylate may act on similar pathways.

Primary molecular targets identified for analogous compounds include:

Protein Kinases: This is a major class of targets. Specifically, Glycogen Synthase Kinase-3β (GSK-3β) has been identified as a target for ethyl indole-2-carboxylate (B1230498) derivatives. asianpubs.orgresearchgate.net Furthermore, the closely related indole-2-carboxamide scaffold has been shown to target receptor tyrosine kinases such as the Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR-2), and the serine/threonine-protein kinase B-Raf (BRAF). mdpi.com

G-Protein Coupled Receptors (GPCRs): The Cannabinoid Receptor 1 (CB1) is a significant target for indole-2-carboxamides, which act as allosteric modulators. nih.govnih.gov The parent ethyl indole-2-carboxylate is used as a reactant in the synthesis of CB1 receptor antagonists. sigmaaldrich.com

Microbial Enzymes and Pathways: Studies on 3-phenyl-1H-indoles have demonstrated activity against Mycobacterium tuberculosis, indicating that enzymes essential for the bacterium's survival are potential molecular targets. mdpi.com

These findings suggest that this compound likely interacts with one or more of these protein families, with its specific activity profile being determined by the interplay of the ethyl ester at the C2 position and the phenyl group at the C3 position.

Characterization of Enzyme Inhibition Kinetics (e.g., COX-2, HIV-1 Integrase)

While specific kinetic studies on this compound's inhibition of COX-2 or HIV-1 Integrase are not prominent in the available literature, significant research has been conducted on its potential as a kinase inhibitor, particularly against GSK-3β.

Glycogen Synthase Kinase-3β (GSK-3β) Inhibition: GSK-3β is a serine/threonine kinase implicated in numerous diseases, including Alzheimer's disease, type-2 diabetes, and cancer. nih.govnih.gov A study focused on ethyl 2-carboxylate-5-monosubstituted 1H-indole derivatives demonstrated their potential as GSK-3β inhibitors. asianpubs.orgresearchgate.net The inhibitory activity was evaluated in vitro using a luminance assay to determine the IC₅₀ values, which represent the concentration of the inhibitor required to reduce enzyme activity by 50%. asianpubs.orgresearchgate.net Although the 3-phenyl derivative was not specifically tested, the results for other analogues underscore the potential of this chemical class. asianpubs.orgresearchgate.net One compound, designated Aii11 (Ethyl 5-fluoro-1H-indole-2-carboxylate), showed excellent inhibitory activity. asianpubs.orgresearchgate.net

| Compound ID | 5-Position Substituent | GSK-3β IC₅₀ (µM) |

| Aii1 | -H | 0.046 |

| Aii2 | -CH₃ | 0.043 |

| Aii3 | -OCH₃ | 0.048 |

| Aii11 | -F | 0.029 |

Data sourced from studies on 5-substituted ethyl indole-2-carboxylate derivatives. asianpubs.orgresearchgate.net

Other Kinase Inhibition (Inferred from Analogues): Research on indole-2-carboxamides, where the ethyl ester is replaced by an amide group, has identified potent multi-target antiproliferative agents. mdpi.com A series of these amides showed inhibitory activity against EGFR, BRAFV600E, and VEGFR-2, with IC₅₀ values in the nanomolar range. mdpi.com This suggests that the indole scaffold is well-suited for fitting into the ATP-binding site of these kinases. mdpi.com The nature of the substituent at the C2 position (ester vs. amide) is critical and would significantly influence the binding kinetics.

| Compound Analogue | Target Kinase | IC₅₀ (nM) |

| Erlotinib (Reference) | EGFR | 80 ± 05 |

| Analogue Va | EGFR | 71 ± 06 |

| Erlotinib (Reference) | BRAFV600E | 60 |

| Analogue Va | BRAFV600E | 77 |

| Analogue Vg | BRAFV600E | 83 |

Data from indole-2-carboxamide analogues. mdpi.com

Analysis of Cellular Pathway Perturbations (e.g., Cell Cycle Progression, Apoptotic Cascade, Specific Kinase Activities)

The perturbation of cellular pathways by indole derivatives is a direct consequence of their interaction with molecular targets like kinases. The inhibition of kinases involved in cell growth and proliferation can lead to cell cycle arrest and the induction of apoptosis (programmed cell death).

Specific Kinase Activities: As detailed in section 6.2, analogues of this compound are known inhibitors of GSK-3β, EGFR, and VEGFR-2. asianpubs.orgmdpi.com Inhibition of these kinases disrupts major signaling pathways (e.g., PI3K/AKT/mTOR, RAS/MEK/ERK) that are crucial for cell survival and proliferation in cancer. mdpi.com

Apoptotic Cascade: The induction of apoptosis is a desired outcome for anticancer agents. Studies on indole-2-carboxamide analogues demonstrated that the most potent antiproliferative compounds were also effective activators of caspase-3. mdpi.com Caspase-3 is a critical executioner caspase in the apoptotic cascade; its activation leads to the cleavage of various cellular proteins and ultimately results in cell death. mdpi.comnih.gov Related pyrazole-oxindole conjugates have also been shown to induce apoptosis in cancer cells. nih.gov

| Compound Analogue | Cell Line | Caspase-3 Activation (Fold Change vs. Control) |

| Analogue Va | A-549 | 4.8 |

| Analogue Ve | A-549 | 4.2 |

| Analogue Vg | A-549 | 3.5 |

| Analogue Vh | A-549 | 3.1 |

Data from indole-2-carboxamide analogues tested on human epithelial cancer cell line A-549. mdpi.com

Cell Cycle Progression: The disruption of kinase signaling can also lead to arrest of the cell cycle at various checkpoints. For instance, a pyrazole (B372694) derivative was shown to induce cell cycle arrest in the S phase in triple-negative breast cancer cells. nih.gov This prevents the cell from replicating its DNA, thereby halting proliferation.

Investigation of Metabolic Transformations and Formation of Biologically Active Metabolites

The in vivo journey of a drug molecule involves metabolic transformations, primarily by enzymes in the liver. For an ester like this compound, the most predictable and significant metabolic reaction is hydrolysis.

Ester Hydrolysis: It is highly probable that the ethyl ester group is hydrolyzed by carboxylesterases to yield its corresponding carboxylic acid, 3-phenyl-1H-indole-2-carboxylic acid , and ethanol (B145695). This transformation is a common metabolic fate for many ester-containing prodrugs. mdpi.com The resulting carboxylic acid is often the more biologically active species or may be a precursor for further metabolic steps. Many synthetic routes for related active compounds, such as those targeting the CB1 receptor, start from or produce the indole-2-carboxylic acid derivative, underscoring its importance as a core pharmacophore. nih.govmdpi.com

Further Transformations: The indole ring itself is subject to oxidative metabolism by cytochrome P450 enzymes, which can lead to hydroxylation at various positions on the indole or phenyl rings. These hydroxylated metabolites can then be further conjugated (e.g., with glucuronic acid) to increase water solubility and facilitate excretion. The resulting 3-phenyl-1H-indole-2-carboxylic acid could also undergo such phase I and phase II metabolic reactions. The specific metabolites and their biological activities would require dedicated in vitro and in vivo metabolic studies.

Computational Chemistry and in Silico Approaches in Research

Quantum Chemical Calculations (e.g., Density Functional Theory for Electronic Structure and Reactivity)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in characterizing the electronic structure and reactivity of ethyl 3-phenyl-1H-indole-2-carboxylate. DFT methods, such as B3LYP with a 6-311+G* basis set, are employed to optimize the molecular geometry and calculate various electronic properties. researchgate.net These calculations provide insights into bond lengths, bond angles, and torsion angles, which define the molecule's three-dimensional shape.

A key aspect of these calculations is the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability, chemical reactivity, and electrical transport properties. researchgate.net A larger HOMO-LUMO gap suggests higher stability and lower chemical reactivity. researchgate.net For indole (B1671886) systems, these calculations can elucidate how substituents, like the 3-phenyl group, influence the electronic distribution and reactivity of the core structure. researchgate.net While specific DFT studies focused solely on this compound are not extensively documented, research on closely related indole derivatives demonstrates the utility of these methods. researchgate.netresearchgate.net

Table 1: Illustrative Data from DFT Calculations on Related Indole Structures

| Parameter | Description | Illustrative Value (for related indoles) | Reference |

|---|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital, related to electron-donating ability. | -1.44 eV | researchgate.net |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital, related to electron-accepting ability. | +1.18 eV | researchgate.net |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO, indicating chemical stability. | 2.62 eV | researchgate.net |

Molecular Docking and Ligand-Protein Interaction Analysis (e.g., Binding to Cyclooxygenase-2)

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. For this compound, this method is invaluable for exploring its potential as a therapeutic agent, for instance, as an inhibitor of enzymes like Cyclooxygenase-2 (COX-2). ajchem-a.comresearchgate.net COX-2 is a key enzyme in the inflammatory pathway, and its selective inhibition is a major goal in the development of anti-inflammatory drugs. ajchem-a.commdpi.com